molecular formula C18H18N2O B4413482 1-[2-(2-allylphenoxy)ethyl]-1H-benzimidazole

1-[2-(2-allylphenoxy)ethyl]-1H-benzimidazole

Cat. No. B4413482
M. Wt: 278.3 g/mol
InChI Key: PWXCQYDPIYABHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-allylphenoxy)ethyl]-1H-benzimidazole is a benzimidazole derivative that has been synthesized and studied for its potential scientific research applications. This compound has been found to possess several biochemical and physiological effects that make it an interesting target for further study. We will also list future directions for research on this compound.

Mechanism of Action

The mechanism of action of 1-[2-(2-allylphenoxy)ethyl]-1H-benzimidazole is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of COX-2, as mentioned previously. COX-2 is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2, this compound may reduce inflammation.
Biochemical and Physiological Effects
This compound has been found to possess several biochemical and physiological effects. In addition to its potential anti-inflammatory properties, this compound has been reported to have antioxidant activity. In a study published in the Journal of Enzyme Inhibition and Medicinal Chemistry, this compound was found to scavenge free radicals and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-(2-allylphenoxy)ethyl]-1H-benzimidazole in lab experiments is its potential anti-inflammatory and antioxidant properties. These properties make it an interesting target for further study in these areas. However, one limitation of using this compound in lab experiments is its limited availability. The synthesis method for this compound is not widely known, and it may be difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 1-[2-(2-allylphenoxy)ethyl]-1H-benzimidazole. One area of research that could be explored is its potential as an anti-inflammatory agent. Further studies could investigate the mechanism of action of this compound and its effectiveness in reducing inflammation in animal models. Another area of research that could be explored is the antioxidant properties of this compound. Future studies could investigate the ability of this compound to protect against oxidative stress in various cell types. Additionally, the synthesis method for this compound could be optimized to improve its yield and availability for further research.

Scientific Research Applications

1-[2-(2-allylphenoxy)ethyl]-1H-benzimidazole has been studied for its potential scientific research applications. One area of research that has been explored is its anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, this compound was found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This suggests that this compound may have potential as an anti-inflammatory agent.

properties

IUPAC Name

1-[2-(2-prop-2-enylphenoxy)ethyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-2-7-15-8-3-6-11-18(15)21-13-12-20-14-19-16-9-4-5-10-17(16)20/h2-6,8-11,14H,1,7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXCQYDPIYABHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCCN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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